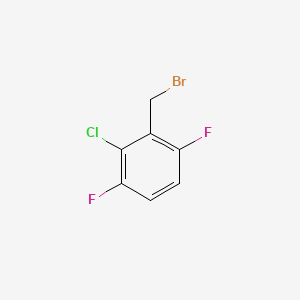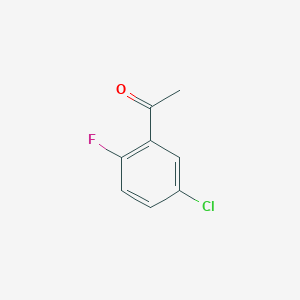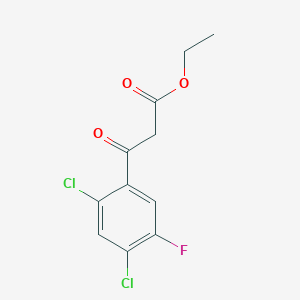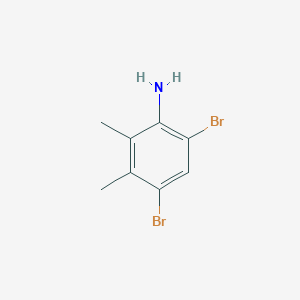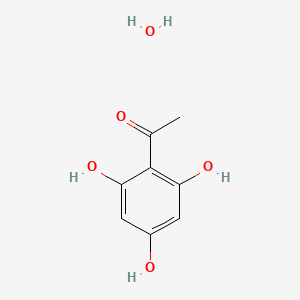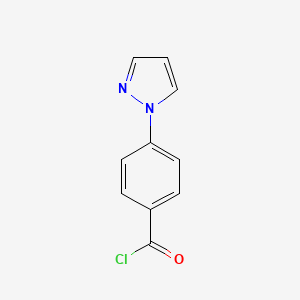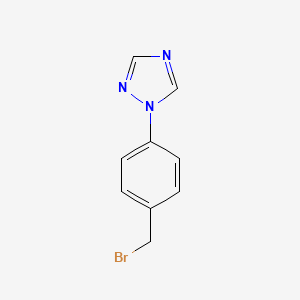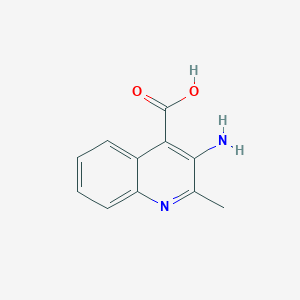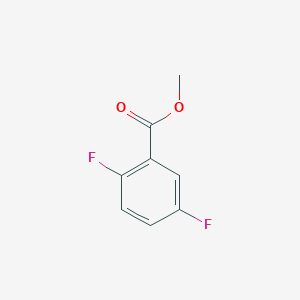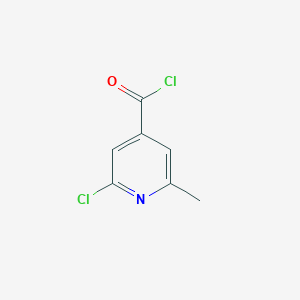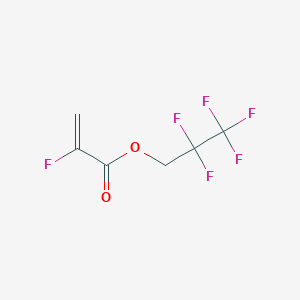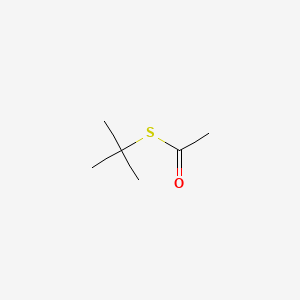
S-tert-Butyl thioacetate
Overview
Description
S-tert-Butyl thioacetate is a thioester compound with the molecular formula CH₃COSC(CH₃)₃ and a molecular weight of 132.22 g/mol . It is known for its application in organic synthesis, particularly in the preparation of vinyloxyborane derivatives . The compound is a colorless liquid with a boiling point of 135-136°C and a density of 0.927 g/mL at 25°C .
Mechanism of Action
Target of Action
S-tert-Butyl thioacetate is a thioester . Thioesters are known to play a crucial role in various biochemical reactions, including the synthesis of bioactive compounds, creation of innovative catalysts, and exploration of enzyme-catalyzed reactions . .
Mode of Action
The mode of action of this compound is primarily through its role as a thioester . Thioesters are known to participate in acylation reactions, particularly in the synthesis of thioacids . They can react with a broad range of substrates, leading to the formation of various products .
Biochemical Pathways
This compound, as a thioester, is involved in the C-S bond formation, a crucial step in the synthesis of thioesters and thioacids . This process is part of a larger biochemical pathway known as thiolation, which involves the acylation of thiols . The downstream effects of these reactions can lead to the synthesis of a wide variety of bioactive compounds .
Pharmacokinetics
As a thioester, it is expected to have certain chemical properties such as a boiling point of 135-136 °c and a density of 0927 g/mL at 25 °C .
Result of Action
The result of the action of this compound is the formation of various products through its role as a thioester in acylation reactions . These products can include a wide variety of bioactive compounds, depending on the specific substrates involved in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances in the reaction environment . Additionally, its stability may be influenced by factors such as temperature and pH . .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-tert-Butyl thioacetate can be synthesized through the acylation of thiols. One efficient method involves the use of water as a solvent, where the thioacetate anion acts as a nucleophile in nucleophilic displacement reactions . The reactions are carried out under pH control using potassium carbonate as a mild base to prevent the decomposition of mesylate starting materials .
Industrial Production Methods: In an industrial setting, this compound can be purified by dissolving it in chloroform (ethanol-free), followed by washing with water, 10% sulfuric acid, saturated aqueous sodium bicarbonate, and water again. The solution is then dried over Drierite and anhydrous potassium carbonate before being fractionated under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: S-tert-Butyl thioacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Thioesters and other substituted products.
Scientific Research Applications
S-tert-Butyl thioacetate has several applications in scientific research:
Biology: It serves as a precursor for synthesizing thiols, which are important in various biological processes.
Medicine: Thioesters like this compound are used in drug development and synthesis.
Comparison with Similar Compounds
- Ethyl thioacetate
- Methyl thioacetate
- Isopropyl thioacetate
Comparison: S-tert-Butyl thioacetate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity compared to other thioacetates. This steric effect can enhance the compound’s stability and selectivity in certain reactions, making it a preferred choice in specific synthetic applications .
Properties
IUPAC Name |
S-tert-butyl ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-5(7)8-6(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFHXBBYLAVSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50244290 | |
| Record name | t-Butyl thiolacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
999-90-6 | |
| Record name | t-Butyl thiolacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | t-Butyl thiolacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-tert-Butyl thioacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of S-tert-Butyl thioacetate in the synthesis of quinoline-2,5,8(1H)-triones?
A1: this compound acts as an acylating agent in this synthesis []. It reacts with 2,5-dimethoxyaniline in a Knorr cyclization reaction, ultimately leading to the formation of quinoline-2,5,8(1H)-triones. The S-tert-butyl group serves as a good leaving group, facilitating the cyclization process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


